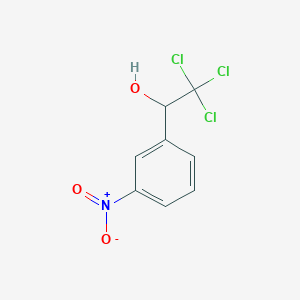

2,2,2-Trichloro-1-(3-nitrophenyl)ethanol

Cat. No. B8678689

Key on ui cas rn:

54619-63-5

M. Wt: 270.5 g/mol

InChI Key: QTPMEWPNYWDGID-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04603227

Procedure details

Several articles have described the condensation of substituted benzaldehyde derivatives with chloroform in the presence of various bases to produce the corresponding α-(trichloromethyl)benzyl alcohols. In the case of nitrosubstituted benzaldehydes, only Cannizzaro reaction products are obtained when powdered potassium hydroxide is used as the base without solvent. Phase transfer conditions produce a mixture of nitrobenzoic acid, nitrobenzyl alcohol, and trichloromethylnitrobenzyl alcohol. Potassium t-butoxide in liquid ammonia at -75° C. has been reported to effect the desired condensation to form trichloromethyl-3-nitrobenzyl alcohol in 72% yield (Ya. G. Bal'on, V. E. Paranyuk, and M. D. Shul'man, Zh. Obsch. Khim., 44, 2633 (1974)). Under the same conditions potassium hydroxide or calcium oxide in dimethyl sulfoxide gives 5-10% lower yields. The generation of trichloromethide anion in solution from the decomposition of trichloroacetic acid in dimethyl sulfoxide has been used to prepare trichloromethyl-4-nitrobenzyl alcohol in 60% yield (P. J. Atkins et al., J. Chem. Soc., Chem. Comm., 1983, pp. 283-4).

[Compound]

Name

nitrosubstituted benzaldehydes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

nitrobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

trichloromethylnitrobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Potassium t-butoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

72%

Identifiers

|

REACTION_CXSMILES

|

[OH-].[K+].[N+:3]([C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1C(O)=O)([O-:5])=[O:4].[N+](C(O)C1C=CC=CC=1)([O-])=O.[Cl:26][C:27]([C:30]([OH:40])([N+]([O-])=O)C1C=CC=CC=1)([Cl:29])[Cl:28].CC(C)([O-])C.[K+].N>>[Cl:26][C:27]([CH:30]([OH:40])[C:13]1[CH:12]=[CH:11][CH:7]=[C:6]([N+:3]([O-:5])=[O:4])[CH:14]=1)([Cl:29])[Cl:28] |f:0.1,5.6|

|

Inputs

Step One

[Compound]

|

Name

|

nitrosubstituted benzaldehydes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1

|

|

Name

|

nitrobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C(C1=CC=CC=C1)O

|

|

Name

|

trichloromethylnitrobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(Cl)(Cl)C(C1=CC=CC=C1)([N+](=O)[O-])O

|

Step Four

|

Name

|

Potassium t-butoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are obtained when

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Phase transfer conditions produce

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at -75° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(Cl)(Cl)C(C1=CC(=CC=C1)[N+](=O)[O-])O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 72% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |